molecular formula C₁₃H₂₂N₄O₃S B1144591 cis-Ranitidine CAS No. 667463-27-6

cis-Ranitidine

Número de catálogo: B1144591
Número CAS: 667463-27-6
Peso molecular: 314.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Cis-Ranitidine is widely utilized in the management of:

  • Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
  • Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
  • Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.

Cancer Research

Recent studies have investigated the potential links between this compound use and cancer risk:

  • A multinational cohort study involving over 1 million participants found no significant association between this compound use and increased cancer risk compared to other histamine-2 receptor antagonists .
  • Another study specifically examined bladder and kidney cancer risks among users of this compound and found no substantial increase in occurrences .

Pharmacological Research

This compound serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.

Case Studies

Several notable studies highlight the applications and implications of this compound:

  • Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
  • Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .

Comparación Con Compuestos Similares

Actividad Biológica

Introduction

Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.

This compound functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.

1. Cancer Risk Assessment

Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.

  • Table 1: Cancer Risk Associated with Ranitidine Use
StudyPopulationHazard Ratio (HR)Confidence Interval (CI)
AACR Study 31,393 ranitidine users1.331.15–1.55Increased risk for bladder cancer but not statistically significant after adjustment.
UK Biobank 65,384 other H2-blockers users1.241.04–1.48Suggests increased risk but requires further investigation.
PMC Study Multinational cohort1.040.97-1.12No significant increase in overall cancer risk compared to other H2RAs.

2. Gastrointestinal Effects

This compound's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.

  • A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .

3. Case Studies

Several case studies have highlighted the effects of this compound in specific patient populations:

  • Case Study: Necrotizing Enterocolitis in Preterm Infants
    • A case-control study found that ranitidine treatment was associated with an increased risk of necrotizing enterocolitis (NEC) in preterm infants . This finding emphasizes the need for careful consideration of ranitidine use in vulnerable populations.

4. Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

  • Table 2: Pharmacokinetic Parameters
ParameterValue
Bioavailability~50%
Peak Plasma Concentration (Cmax)Varies with dosage
Half-life (t1/2)Approximately 2-3 hours
MetabolismHepatic via cytochrome P450 enzymes

This compound may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.

Q & A

Basic Research Questions

Q. How can researchers accurately determine the stereochemical configuration of cis-Ranitidine using spectroscopic methods?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze coupling constants and nuclear Overhauser effect (NOE) correlations, which differentiate cis/trans configurations. X-ray crystallography provides definitive confirmation by resolving spatial arrangements. Ensure purity via HPLC (C18 column, phosphate buffer:acetonitrile 70:30) and validate against reference standards .

Q. What chromatographic techniques are validated for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 313 nm, using a C18 column and mobile phase (phosphate buffer:acetonitrile, 70:30). Validate parameters: limit of detection (LOD: ~0.1 µg/mL), limit of quantification (LOQ: ~0.3 µg/mL), linearity (R² > 0.99), and recovery rates (85–115%). For complex samples, employ mass spectrometry (LC-MS) to enhance specificity .

Q. What protocols ensure the reproducible synthesis of this compound in laboratory settings?

  • Methodological Answer : Follow stepwise procedures: (1) Condensation of 1,4-diaminobutane with nitroethene derivatives under acidic conditions; (2) Stereochemical control via low-temperature crystallization. Document reaction parameters (pH, temperature, solvent polarity) and characterize intermediates using FTIR and melting point analysis. Purity must exceed 95% (validated by HPLC) .

Q. How can researchers identify degradation products of this compound under varying pH conditions?

  • Methodological Answer : Expose the compound to buffered solutions (pH 1–10) at 37°C for 24–72 hours. Analyze degradation pathways using LC-MS/MS with electrospray ionization (ESI). Compare fragmentation patterns with libraries (e.g., NIST). Quantify stability via Arrhenius kinetics modeling .

Advanced Research Questions

Q. How can conflicting data on the thermal degradation pathways of this compound be resolved?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to map thermal behavior. Use density functional theory (DFT) to model degradation intermediates. Cross-validate with controlled pyrolysis-GC/MS experiments to isolate and identify volatile byproducts .

Q. What statistical approaches reconcile discrepancies in pharmacokinetic studies of this compound across species?

  • Methodological Answer : Apply mixed-effects modeling to account for interspecies variability (e.g., hepatic clearance rates in rats vs. humans). Use bootstrap resampling to assess confidence intervals. Meta-analytical frameworks (PRISMA guidelines) can aggregate data from preclinical studies, adjusting for covariates like body surface area and metabolic enzymes .

Q. What strategies achieve high enantiomeric excess (>98%) in this compound synthesis while minimizing racemization?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru-complexes) under inert atmospheres to prevent oxidation. Optimize reaction conditions via design of experiments (DoE), varying temperature (−10°C to 25°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%). Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) .

Q. How do solvent polarity and counterion selection influence the crystallization kinetics of this compound?

  • Methodological Answer : Screen solvents (ethanol, acetonitrile, water) and counterions (HCl, sodium salts) using high-throughput crystallography. Analyze nucleation rates via turbidimetry and crystal morphology with scanning electron microscopy (SEM). Model solubility parameters using Hansen solubility spheres .

Q. What computational models predict the binding affinity of this compound to mutant H2 receptors observed in clinical resistance cases?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) with mutant receptor structures (e.g., Thr125Ala). Calculate binding free energies (MM-PBSA/GBSA) and validate via surface plasmon resonance (SPR) assays. Compare with wild-type docking results (AutoDock Vina) .

Q. How can researchers systematically address contradictory bioavailability data in this compound formulations?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using USP dissolution apparatus (Type II, 50 rpm, 37°C). Compare dissolution profiles (f2 similarity factor) with pharmacokinetic data from crossover trials. Apply multivariate analysis (PCA) to identify formulation variables (excipient ratios, particle size) impacting absorption .

Q. Key Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analysis to identify outliers and systematic reviews (PRISMA guidelines) to harmonize datasets. Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) .
  • Literature Review : Search CAS Registry Number 66357-35-5 in SciFinder-n or Reaxys for synthesis pathways and spectral data. Filter for peer-reviewed studies post-2010 to prioritize recent methodologies .
  • Ethical Reporting : Disclose all synthetic modifications and analytical parameters (e.g., injection volume, detector settings) to ensure reproducibility .

Propiedades

Número CAS

667463-27-6

Fórmula molecular

C₁₃H₂₂N₄O₃S

Peso molecular

314.4

Sinónimos

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride;  cis-AH 19065;  cis-Azantac;  cis-Melfax;  cis-Raniben;  cis-Ranidil;  cis-Raniplex;  cis-Zantac;  cis-Zintac

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.